molecular formula C19H20FN3O2 B10920173 N-butyl-3-(2-fluorophenyl)-N,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-butyl-3-(2-fluorophenyl)-N,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920173
M. Wt: 341.4 g/mol
InChI Key: VFDVACGDWXRNGF-UHFFFAOYSA-N
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Description

N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a butyl group, a fluorophenyl group, and a dimethylisoxazolo moiety

Preparation Methods

The synthesis of N4-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for introducing the fluorophenyl group.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N~4~-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N4-BUTYL-3-(2-FLUOROPHENYL)-N~4~,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H20FN3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-butyl-3-(2-fluorophenyl)-N,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20FN3O2/c1-4-5-10-23(3)19(24)14-11-12(2)21-18-16(14)17(22-25-18)13-8-6-7-9-15(13)20/h6-9,11H,4-5,10H2,1-3H3

InChI Key

VFDVACGDWXRNGF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=C2C(=NOC2=NC(=C1)C)C3=CC=CC=C3F

Origin of Product

United States

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